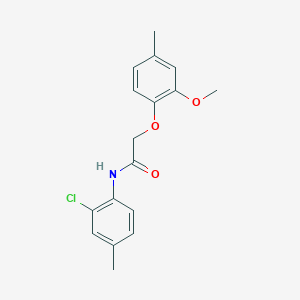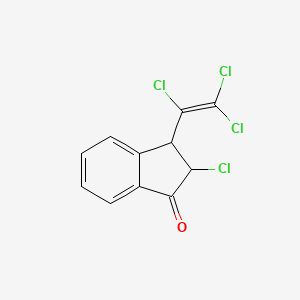![molecular formula C15H11Cl4N3O3 B15075501 2-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B15075501.png)
2-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-NITRO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE is a complex organic compound that belongs to the class of nitrobenzamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of nitro, chloro, and phenylamino groups in its structure suggests potential reactivity and functionality in different chemical environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzamide ring using a nitrating agent such as nitric acid.
Chlorination: Incorporation of chlorine atoms through chlorination reactions, possibly using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: Formation of the amide bond by reacting the appropriate amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
2-NITRO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the chloro atoms.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition due to its reactive groups.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-NITRO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups could play a role in binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-NITROBENZAMIDE: Lacks the additional chloro and phenylamino groups, making it less complex.
N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE: Similar structure but without the nitro group.
2-CHLORO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE: Contains an additional chloro group on the benzamide ring.
Uniqueness
The unique combination of nitro, chloro, and phenylamino groups in 2-NITRO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE provides it with distinct reactivity and potential applications compared to its similar compounds. This makes it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C15H11Cl4N3O3 |
|---|---|
Peso molecular |
423.1 g/mol |
Nombre IUPAC |
2-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl4N3O3/c16-10-6-2-3-7-11(10)20-14(15(17,18)19)21-13(23)9-5-1-4-8-12(9)22(24)25/h1-8,14,20H,(H,21,23) |
Clave InChI |
HZKWOYBWWXVNLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


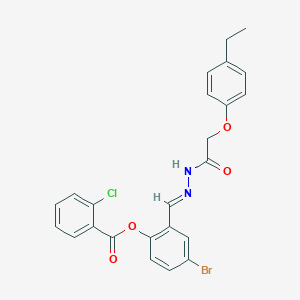

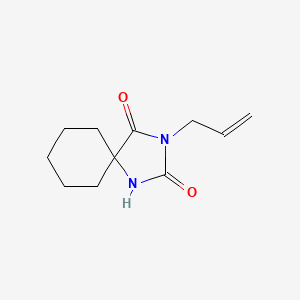
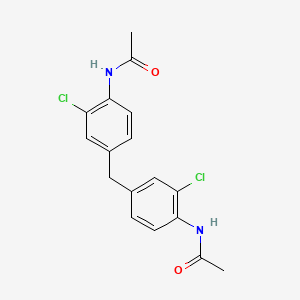


![Diethyl 2-[(2E)-2-butenyl]malonate](/img/structure/B15075448.png)
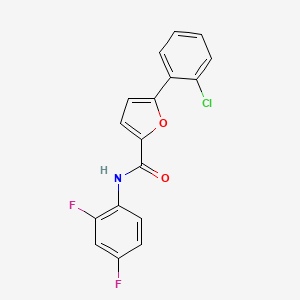

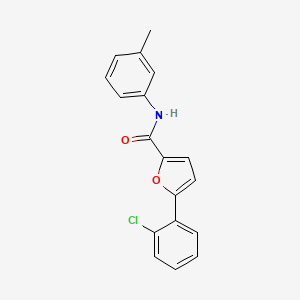
![1-[Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]ethanol](/img/structure/B15075481.png)
